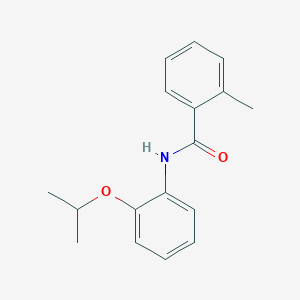

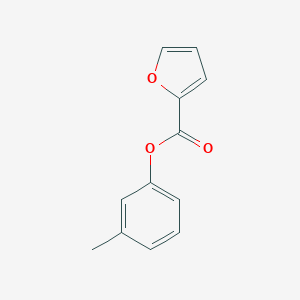

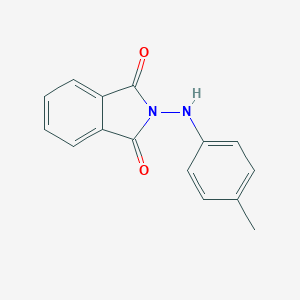

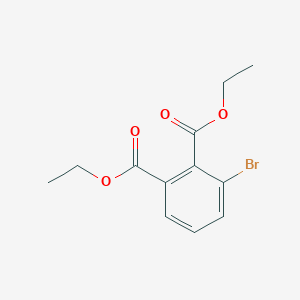

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-Methoxybenzyl esters, has been discussed in the literature . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .

Applications De Recherche Scientifique

1. Catalyst in Copper-Catalyzed Azide–Alkyne Cycloaddition

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (MBHTM) has been shown to significantly enhance the rate of copper-catalyzed azide–alkyne cycloaddition (CuAAC) at low catalyst loading, leading to efficient synthesis of 1,4-disubstituted 1,2,3-triazoles (Tale, Toradmal, & Gopula, 2015).

2. Synthesis of Novel Heterocyclic Compounds

The compound has been used as a starting material for synthesizing various heterocyclic compounds with potential applications in lipase and α-glucosidase inhibition, indicating its relevance in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

3. Tetrel Bonding Interactions in Synthesized Derivatives

Studies on the synthesis of derivatives including (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-5-yl)methanol reveal insights into π-hole tetrel bonding interactions. This research contributes to understanding the molecular interactions and bonding in synthesized compounds (Ahmed et al., 2020).

4. Application in Stable Carbene Preparation

The compound has been utilized in the preparation of stable carbenes, a class of compounds with significant potential in organic chemistry and catalysis (Enders, Breuer, Kallfass, & Balensiefer, 2003).

5. Multi-Component Reactions for Triazole Synthesis

Its application in multi-component reactions for the synthesis of 1,5-disubstituted 1,2,3-triazoles showcases its versatility in organic synthesis, contributing to the development of compounds with potential antibacterial and antifungal activities (Vo, 2020).

6. Synthesis of Novel Triazole Derivatives

The compound has been instrumental in the synthesis of novel triazole derivatives with potential applications in urease inhibition, antioxidant, and antibacterial activities, demonstrating its significance in pharmaceutical research (Hanif et al., 2012).

7. Development of Cholinesterase Inhibitors

Research on the transformation of this compound into new triazoles has explored its potential in developing cholinesterase inhibitors, with implications for treating neurodegenerative disorders (Arfan et al., 2018).

Propriétés

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRGPSAINQOQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444743 |

Source

|

| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol | |

CAS RN |

199014-14-7 |

Source

|

| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)

![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)